AZ3146

Catalog No.
S547982
CAS No.
1124329-14-1
M.F
C24H32N6O3
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ3146

CAS Number

1124329-14-1

Product Name

AZ3146

IUPAC Name

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27)

InChI Key

YUKWVHPTFRQHMF-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZ3146; AZ 3146; AZ-3146

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC

Description

The exact mass of the compound 9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one is 452.25359 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for Research Articles: Scientific databases like PubMed or Google Scholar can be helpful in finding relevant research articles. These resources can be searched using the compound's identifiers (CID 56973724) or its full chemical name.
  • Patent Search: Patent databases might also reveal information about potential applications of this compound. Resources like the USPTO (United States Patent and Trademark Office) or Espacenet (European Patent Office) can be explored for this purpose.

Further Exploration:

  • Purine Scaffold: The core structure belongs to the purine class, which are nitrogenous heterocyclic compounds found in nucleic acids (DNA and RNA) and play a crucial role in various biological processes .
  • Modifications: The presence of additional functional groups like cyclopentyl, methoxy, and piperidinyl moieties might indicate potential modifications aimed at achieving specific biological effects.

Future Research Potential:

Based on the purine scaffold, this compound might hold potential for research in areas related to:

  • Nucleic Acid Analogs: Developing synthetic analogs of purines with tailored properties for therapeutic applications.
  • Enzyme Inhibition: Certain purine derivatives can act as enzyme inhibitors, and research might explore if this compound has such properties.

AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), a critical enzyme involved in the regulation of the spindle assembly checkpoint during mitosis. This compound is classified as a purinone derivative and has an IC50 value of approximately 35 nM, indicating its effectiveness in inhibiting Mps1 activity. AZ3146 also exhibits inhibitory effects on other kinases, including focal adhesion kinase, c-Jun N-terminal kinases 1 and 2, and Kit, although it shows a higher selectivity for Mps1 compared to 46 other kinases .

AZ3146 primarily functions by binding to the ATP-binding site of Mps1, thereby preventing its phosphorylation activity. This inhibition disrupts the normal function of the spindle assembly checkpoint, leading to potential mitotic errors. The compound's interaction with the kinase can be characterized by various biochemical assays that measure its inhibitory potency against Mps1 and other kinases .

The biological activity of AZ3146 has been extensively studied in cancer cell lines. It has been shown to induce mitotic defects and enhance sensitivity to chemotherapeutic agents like paclitaxel in certain cell types. Inhibition of Mps1 by AZ3146 leads to improper chromosome segregation and ultimately triggers apoptotic pathways in tumor cells . Furthermore, AZ3146's ability to inhibit Mps1 is crucial for understanding its role in cancer biology and therapeutic resistance.

  • Formation of the Purinone Core: This involves cyclization reactions that form the central purinone structure.
  • Modification of Functional Groups: Various substituents are introduced to enhance potency and selectivity for Mps1.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity level.

While specific synthetic routes are proprietary, general methods include standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions .

AZ3146 is primarily used in research settings to study the role of Mps1 in cell division and cancer biology. Its applications include:

  • Cancer Research: Investigating the mechanisms of drug resistance and the role of Mps1 in tumor progression.
  • Drug Development: As a lead compound for developing new therapeutics targeting the spindle assembly checkpoint.
  • Cell Biology: Understanding mitotic processes and the regulation of kinases during cell division.

Studies have demonstrated that AZ3146 interacts specifically with Mps1, leading to significant alterations in mitotic progression. These interactions can be quantified through various assays that measure changes in phosphorylation states of target proteins involved in mitosis. Additionally, AZ3146 has been shown to enhance the effects of other chemotherapeutic agents when used in combination treatments .

AZ3146 shares structural similarities with several other kinase inhibitors but is distinguished by its selectivity for Mps1. Below is a comparison with similar compounds:

Compound NameTarget KinaseIC50 (nM)Unique Features
NMS-P715Mps1~50Related structure; less selective
ReversineAurora B~100Broader spectrum; less specific
ZM447439Aurora A/B~200Multi-target; less effective on Mps1
BI2536Polo-like kinase 1~50Targets different pathway; not selective

AZ3146's unique feature lies in its high selectivity for Mps1 compared to these similar compounds, making it a valuable tool for dissecting Mps1's role in cancer biology .

Molecular Structure and Formula (C24H32N6O3)

AZ3146 possesses the molecular formula C24H32N6O3, corresponding to a molecular weight of 452.55 grams per mole [1] [4] [8]. The compound features a complex heterocyclic structure characterized by a purine core framework with multiple substituents that contribute to its biological activity [9] [31] [32].

The systematic chemical name of AZ3146 is 9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one [1] [5] [9]. This nomenclature reflects the intricate arrangement of functional groups attached to the purine backbone, including a cyclopentyl ring at the N-9 position, a substituted aniline moiety, and a methylpiperidine ether linkage [14] [31].

The canonical simplified molecular-input line-entry system representation of AZ3146 is CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC [1] [5] [14]. The International Chemical Identifier key for this compound is YUKWVHPTFRQHMF-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches [8] [9] [31].

Structural ComponentChemical GroupPosition
Core frameworkPurine ring systemCentral scaffold
Cyclopentyl substituentAliphatic cyclicN-9 position
Methoxy groupEther linkageAniline ring
MethylpiperidineTertiary amineEther-linked
Carbonyl groupKetoneC-8 position

Physical and Chemical Characteristics

AZ3146 presents as a solid powder under standard conditions, typically appearing as a white to light brown crystalline material [1] [4] [16]. The compound demonstrates specific solubility characteristics that are crucial for its application in biological systems and synthetic procedures [2] [4] [17].

The solubility profile of AZ3146 reveals its amphiphilic nature, with varying degrees of solubility in different solvents [1] [4] [5]. In dimethyl sulfoxide, the compound achieves a solubility of approximately 25-28 milligrams per milliliter, while in ethanol it reaches concentrations of 75-91 milligrams per milliliter [2] [4] [17]. The compound exhibits poor water solubility, being essentially insoluble in aqueous media under physiological conditions [1] [4] [8].

Physical PropertyValueConditions
Physical stateSolid powder20°C
AppearanceWhite to light brownAmbient conditions
Molecular weight452.55 g/molStandard conditions
Melting pointUndeterminedLiterature data
Boiling pointUndeterminedLiterature data
DensityNot determinedStandard conditions

The compound's physicochemical properties include specific parameters relevant to drug-like characteristics [31] [32]. AZ3146 contains one hydrogen bond donor and five hydrogen bond acceptors, contributing to its interaction profile with biological targets [31] [32]. The topological polar surface area measures 86.44 square angstroms, indicating moderate polarity [31] [32]. The compound exhibits six rotatable bonds, suggesting conformational flexibility that may be important for target binding [31] [32].

Storage recommendations specify maintaining AZ3146 at temperatures between -20°C and 4°C to preserve stability [1] [4] [5]. The compound should be protected from light and moisture to prevent degradation [5] [14]. Under proper storage conditions, the compound maintains stability for extended periods, with powder forms stable for up to three years at -20°C [28].

Structure-Activity Relationship (SAR)

The structure-activity relationship of AZ3146 reflects the critical importance of each structural component in maintaining its selective inhibitory activity against Monopolar Spindle 1 kinase [1] [2] [33]. The purine core serves as the fundamental scaffold, providing the necessary framework for target recognition and binding [25] [33] [37].

The cyclopentyl group at the N-9 position plays a crucial role in determining the compound's binding affinity and selectivity profile [23] [33]. Research has demonstrated that modifications to this cyclopentyl substituent can significantly alter the compound's potency and selectivity characteristics [23] [40]. The presence of this specific aliphatic ring contributes to hydrophobic interactions within the kinase binding pocket [33].

The aniline substituent at the C-2 position represents another critical determinant of biological activity [33] [38]. The methoxy group on the aniline ring enhances the compound's binding affinity through specific interactions with amino acid residues in the target protein [31] [33]. The positioning and electronic properties of this substituent directly influence the compound's inhibitory potency [38].

The methylpiperidine ether linkage provides additional binding interactions and contributes to the compound's overall selectivity profile [24] [33]. This structural feature allows for optimal positioning within the kinase active site while maintaining selectivity over related protein kinases [2] [33]. The tertiary amine functionality of the piperidine ring may participate in electrostatic interactions with the target protein [24].

Structural FeatureSAR ContributionImpact on Activity
Purine corePrimary scaffoldEssential for binding
Cyclopentyl at N-9Hydrophobic interactionsSelectivity determinant
Methoxy anilineHydrogen bondingBinding affinity
MethylpiperidineElectrostatic interactionsSelectivity enhancement
C-8 carbonylAcceptor interactionsTarget recognition

The selectivity profile of AZ3146 demonstrates minimal cross-reactivity with other kinases, with significant inhibition observed only against focal adhesion kinase, c-Jun N-terminal kinases, and KIT kinase [2] [3] [33]. This selectivity pattern can be attributed to the specific three-dimensional arrangement of functional groups that complement the unique binding pocket architecture of Monopolar Spindle 1 kinase [33].

Synthetic Routes and Preparation Methods

The initial synthetic step involves the preparation of a suitable purine intermediate, often starting from 6-chloropurine as a versatile building block [23] [38]. The introduction of the cyclopentyl group at the N-9 position can be achieved through nucleophilic substitution reactions using cyclopentyl bromide under basic conditions [23]. This alkylation reaction requires careful control of reaction conditions to ensure regioselective substitution [40].

The incorporation of the substituted aniline moiety typically involves nucleophilic aromatic substitution reactions [23] [38]. The aniline derivative containing the methoxy group and piperidine ether linkage must be prepared separately before coupling with the purine intermediate [11] [24]. This coupling reaction often requires elevated temperatures and appropriate base catalysis to achieve optimal yields [23].

Synthetic StepReagentsConditions
N-9 alkylationCyclopentyl bromide, baseElevated temperature
Aniline couplingSubstituted aniline, baseReflux conditions
PurificationChromatographyAmbient temperature
Final isolationCrystallizationControlled cooling

The preparation of the methylpiperidine ether component requires specific synthetic protocols to introduce the tertiary amine functionality [24]. N-methylpiperidine synthesis can be accomplished through various methods, including the reaction of pentane-1,5-diol with methylamine under high temperature and pressure conditions [24]. Alternative synthetic routes may employ different starting materials and reaction conditions depending on the desired scale and purity requirements [24].

Suzuki coupling reactions represent another important synthetic strategy for purine derivative synthesis, particularly for introducing aryl substituents [38] [40]. These palladium-catalyzed cross-coupling reactions provide efficient methods for forming carbon-carbon bonds between purine halides and boronic acid derivatives [38]. The use of appropriate ligands and reaction conditions can enhance the efficiency and selectivity of these transformations [38].

The final purification of AZ3146 typically involves chromatographic separation techniques to achieve the required purity levels [11] [23]. Column chromatography using appropriate solvent systems can effectively separate the desired product from synthetic impurities and byproducts [11]. Crystallization methods may be employed for final purification and to obtain the compound in a suitable solid form for storage and handling [5] [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

452.25358890 g/mol

Monoisotopic Mass

452.25358890 g/mol

Heavy Atom Count

33

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

9-cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one

Dates

Modify: 2023-08-15
1: Hewitt L, Tighe A, Santaguida S, White AM, Jones CD, Musacchio A, Green S, Taylor SS. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1-C-Mad2 core complex. J Cell Biol. 2010 Jul 12;190(1):25-34. doi: 10.1083/jcb.201002133. PubMed PMID: 20624899; PubMed Central PMCID: PMC2911659.

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